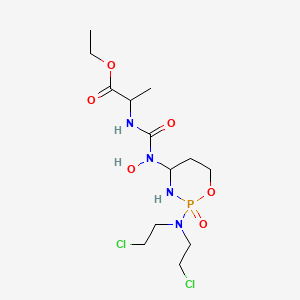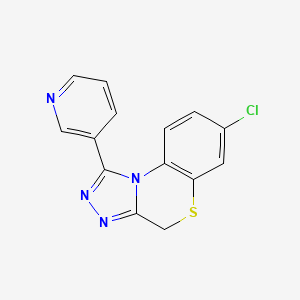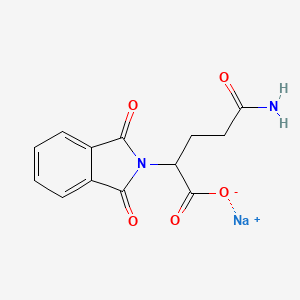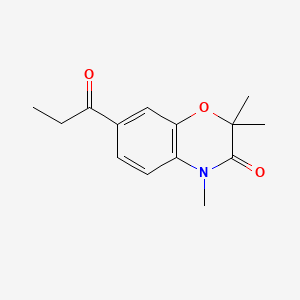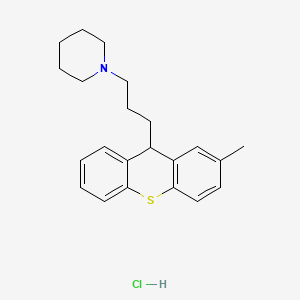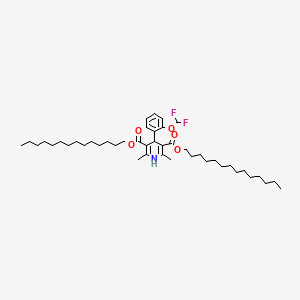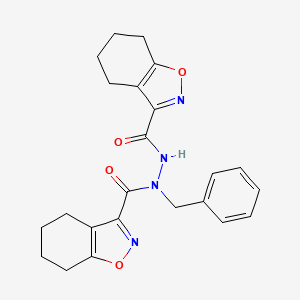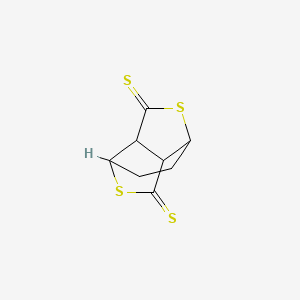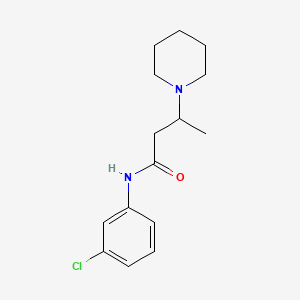
3'-Chloro-beta-methyl-1-piperidinepropionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-beta-methyl-1-piperidinepropionanilide typically involves the reaction of 3-chloroaniline with beta-methylpiperidine and propionyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-beta-methyl-1-piperidinepropionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilides or piperidine derivatives.
Scientific Research Applications
3’-Chloro-beta-methyl-1-piperidinepropionanilide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’-Chloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of enzymes involved in DNA synthesis or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
3-Chloro-2-methyl-1-propene: A compound with similar structural features but different chemical properties.
Benzimidazole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness: 3’-Chloro-beta-methyl-1-piperidinepropionanilide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
108971-39-7 |
|---|---|
Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12(18-8-3-2-4-9-18)10-15(19)17-14-7-5-6-13(16)11-14/h5-7,11-12H,2-4,8-10H2,1H3,(H,17,19) |
InChI Key |
BIRNOVNYOIVIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=CC(=CC=C1)Cl)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


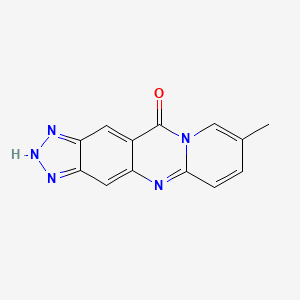
![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
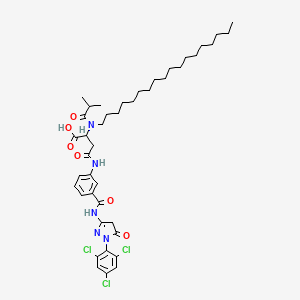
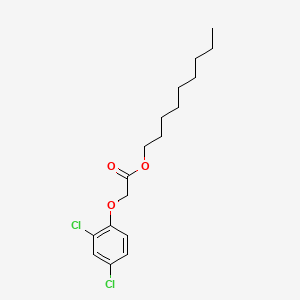
![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
